![molecular formula C18H20N4O B2439272 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2379988-19-7](/img/structure/B2439272.png)
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MPP and has been found to have a variety of interesting properties that make it a valuable tool for researchers in a wide range of fields.
Mecanismo De Acción
The mechanism of action of MPP involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes. MPP has been found to be a competitive antagonist of this receptor, which means that it competes with dopamine for binding to the receptor and prevents its activation.
Biochemical and Physiological Effects:
MPP has been found to have a variety of biochemical and physiological effects, including the inhibition of dopamine-mediated signaling pathways. This can lead to a variety of effects, including changes in locomotor activity, reward processing, and other behaviors that are mediated by the dopamine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPP in lab experiments is that it is a highly selective antagonist of the dopamine D3 receptor, which means that it can be used to study the role of this receptor in various physiological processes without affecting other receptors or signaling pathways. However, one limitation of using MPP is that it is not very soluble in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving MPP, including the development of new drugs that target the dopamine D3 receptor, the use of MPP as a tool for studying the role of this receptor in various physiological processes, and the development of new methods for synthesizing and using MPP in experimental settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPP and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of MPP involves several steps, including the reaction of 2-methylpyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(aminomethyl)piperidine to form the intermediate 2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carboxylic acid. The final step involves the conversion of the acid to the corresponding nitrile using a dehydration agent such as phosphorus pentoxide.
Aplicaciones Científicas De Investigación
MPP has been studied for its potential use in a variety of scientific research applications, including neuroscience, drug discovery, and medicinal chemistry. In particular, MPP has been found to be a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes.
Propiedades
IUPAC Name |
2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-14-10-17(6-8-20-14)23-13-15-4-3-9-22(12-15)18-16(11-19)5-2-7-21-18/h2,5-8,10,15H,3-4,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDOKTVICXGNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



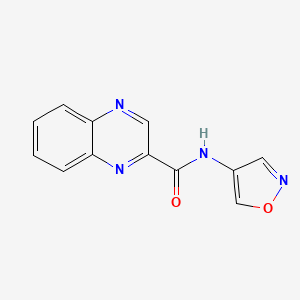
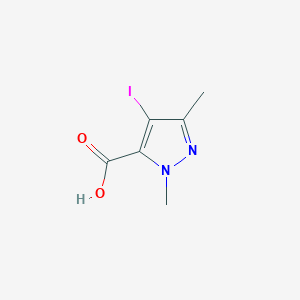
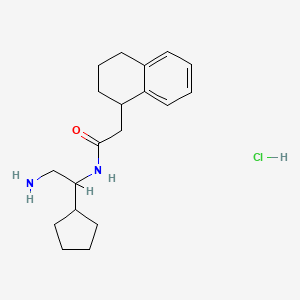

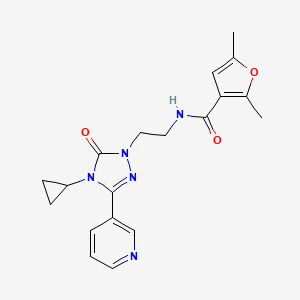
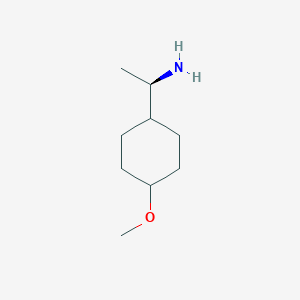



![{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2439208.png)
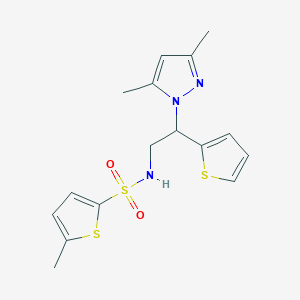
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide](/img/structure/B2439212.png)